N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine
Description
Properties
Molecular Formula |
C7H9F3N2S |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C7H9F3N2S/c1-2-11-3-5-4-13-6(12-5)7(8,9)10/h4,11H,2-3H2,1H3 |
InChI Key |
XOACYRKQJWZVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Condensation and Cyclization
This method leverages the reactivity of trifluoroacetoacetate esters and thioacetamide to form the thiazole scaffold.
- The trifluoromethyl group is introduced during the condensation step using ethyl trifluoroacetoacetate.
- Cyclization with tri-n-propylamine facilitates thiazole ring closure.
- Hydrolysis and acidification steps isolate the carboxylic acid precursor, which may be further functionalized.
Multistep Synthesis with Protecting Groups
This method employs protection/deprotection strategies to control reactivity.
- DiBOC (di-tert-butyl dicarbonate) is used to protect amines during intermediate steps.
- Deprotection with KOH in ethanol removes protecting groups to yield the free amine.
Alternative Pathways for Functionalization
Additional methods involve coupling reactions or ester reductions:
| Method | Reagents | Application | Yield | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, ethanamine | Coupling to install ethanamine | N/A | |
| Reduction | LiAlH₄, THF | Reduction of esters to amines | N/A |
Comparison of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation-Cyclization | High yield for thiazole core (90.8%) | Limited to carboxylic acid intermediates |
| Nucleophilic Substitution | Flexible for side-chain installation | Requires bromination steps |
| Protecting Groups | Enables synthetic control | Additional deprotection steps required |
Research Findings and Challenges
- Yield Optimization : The condensation-cyclization method achieves high yields for thiazole derivatives (e.g., 90.8% in), but further functionalization may reduce overall efficiency.
- Regioselectivity : Ensuring the trifluoromethyl group occupies position 2 and the ethanamine side chain position 4 requires precise control of reaction conditions.
- Purification : Distillation and chromatography are critical for isolating pure products, as seen in and.
Chemical Reactions Analysis
Types of Reactions
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
Biological Activity
The compound exhibits a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Thiazole derivatives are known for their interactions with various biochemical pathways, making them promising candidates for drug discovery. Specifically, N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine has been studied for its potential to treat infections and cancer due to its efficacy against specific targets in these diseases .
Mechanism of Action
Research indicates that this compound may interact with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic effects. Preliminary studies suggest that the compound's trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to other thiazole derivatives.
Structure-Activity Relationship (SAR)
Comparative Analysis
A comparative analysis of structurally similar compounds reveals that the trifluoromethyl group significantly influences the biological activity of this compound. The following table summarizes some related compounds and their respective activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Methyl group on thiazole | Antimicrobial |
| 5-Fluorothiazole | Fluoro substituent on thiazole | Antitumor |
| 4-Methylthiazole | Methyl group at position 4 | Anticonvulsant |
The unique trifluoromethyl substitution enhances the compound's potency against specific biological targets, making it a valuable lead compound in drug development .
Case Studies
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. The compound has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, analogues of this compound have been synthesized and tested for their ability to inhibit tumor growth in xenograft models, showing promising results .
Antimicrobial Studies
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity positions it as a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethyl vs. Chlorophenyl/Dimethylamino: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~2.8 estimated) compared to electron-donating -N(CH₃)₂ (logP ~1.5) or aromatic -Cl-C₆H₄ groups .
- Side Chain Variations : Ethanamine derivatives with sulfanyl (e.g., nizatidine impurity D) or methoxy (e.g., PTI-3) substituents exhibit altered solubility and receptor binding. The unmodified ethanamine in the target compound may enhance blood-brain barrier permeability relative to bulkier analogs .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of physicochemical parameters is inferred from structural analogs:
| Property | This compound | 2-(4-Chlorophenyl)thiazol-4-yl)ethanamine | Nizatidine Impurity D |
|---|---|---|---|
| Molecular Weight (g/mol) | ~238.2 | ~255.7 (HCl salt) | ~376.4 (dioxalate) |
| logP (Predicted) | 2.8 | 2.5 | 1.2 |
| Hydrogen Bond Acceptors | 3 | 3 | 7 |
| Solubility (aq.) | Moderate | Low | High (due to sulfanyl) |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate | Low (sulfanyl cleavage) |
Notes:
- The trifluoromethyl group reduces metabolic degradation compared to chlorophenyl or dimethylamino analogs .
- Nizatidine-related compounds exhibit higher solubility due to polar sulfanyl groups but lower CNS penetration .
Biological Activity
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving pharmacokinetic properties compared to other thiazole derivatives.
Biological Activities
This compound exhibits a variety of biological activities, primarily attributed to the thiazole moiety. Key activities include:
- Antimicrobial : Thiazole derivatives are known for their effectiveness against various pathogens.
- Antifungal : They have shown promise in inhibiting fungal growth.
- Antiviral : Some studies suggest potential in combating viral infections.
- Anticancer : This compound may inhibit cancer cell proliferation through various mechanisms.
The exact mechanism of action for this compound is still under investigation. Preliminary studies indicate that it may interact with enzymes and receptors involved in critical biochemical pathways related to disease progression . For instance, compounds with similar structures have been reported to modulate signaling pathways associated with cancer cell survival and proliferation.
Case Studies
- Anticancer Activity : In a study evaluating various thiazole derivatives, this compound demonstrated significant growth inhibition against multiple cancer cell lines, with an IC50 value indicating potent activity .
- Inhibition of Enzymatic Activity : Research has shown that modifications in the thiazole structure can lead to enhanced inhibition of specific enzymes, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cancer signaling pathways. The presence of the trifluoromethyl group has been linked to improved selectivity and potency against these targets .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Methyl group on thiazole | Antimicrobial |
| 5-Fluorothiazole | Fluoro substituent on thiazole | Antitumor |
| N-(Thiazol-2-yl)-N-methylacetamide | Methyl group on thiazole | Anticonvulsant |
| This compound | Trifluoromethyl group on thiazole | Antiviral, Anticancer |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The compound's lipophilicity suggests favorable absorption characteristics; however, further studies are needed to assess its bioavailability and metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-((2-(trifluoromethyl)thiazol-4-yl)methyl)ethanamine?
- Methodology : Cyclization reactions are commonly employed. For example, thiourea derivatives can undergo iodoacetic acid-mediated cyclization under reflux conditions to form thiazole cores. Solvent systems like dichloromethane (DCM) with triethylamine (TEA) as a base are effective for coupling reactions. Purification via column chromatography or recrystallization is recommended .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : To identify proton and carbon environments (e.g., trifluoromethyl groups show distinct splitting patterns).
- IR Spectroscopy : Confirms functional groups like amines (N-H stretches).
- Mass Spectrometry : Exact mass analysis (e.g., 274.03 g/mol for related thiazole derivatives) validates molecular composition .
Q. What safety protocols are critical during synthesis and handling?
- Methodology : Wear PPE (gloves, goggles, lab coats). Avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.
- Catalyst Use : Iodine and TEA in DMF facilitate cyclization by promoting sulfur elimination .
- Temperature Control : Reflux conditions (1–3 minutes) minimize side reactions .
Q. What strategies mitigate impurities during synthesis?
- Methodology :
- Chromatographic Monitoring : HPLC or TLC tracks intermediate purity.
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals.
- Impurity Profiling : Compare against known standards (e.g., EP-grade impurities like sulfanyl-ethanamine derivatives) .
Q. How does the trifluoromethyl group influence biological activity?
- Methodology :
- Lipophilicity Studies : LogP measurements show enhanced membrane permeability.
- Metabolic Stability Assays : Microsomal stability tests indicate resistance to oxidative degradation.
- Bioactivity Correlation : Compare with non-CF₃ analogs in antimicrobial or anticancer assays .
Q. What in vitro models are suitable for evaluating biological activity?
- Methodology :
- Antibacterial/Antifungal : Test against Staphylococcus aureus or Candida albicans using MIC (Minimum Inhibitory Concentration) assays.
- Cancer Cell Lines : Screen in MTT assays using HeLa or MCF-7 cells to assess cytotoxicity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Structural Modifications : Vary substituents on the thiazole ring (e.g., methyl, nitro, or chloro groups).
- Biological Testing : Correlate substituent effects with activity trends (e.g., 4-nitrophenyl derivatives show enhanced antiviral activity) .
Q. What considerations apply to preparing hydrochloride salts of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
